
2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
Overview
Description
2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that features a benzyloxy group, a piperidine ring, and a pyridazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyridazine Moiety: The pyridazine ring can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the benzyloxy group with the piperidine and pyridazine moieties under suitable conditions, often using catalysts and specific solvents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: Nucleophilic and electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Conditions for substitution reactions often involve strong bases or acids, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group could yield a benzaldehyde derivative.
Scientific Research Applications
Pharmaceutical Applications
Case Study 1: Orexin Receptor Antagonists
In a study examining the effects of orexin receptor antagonists, compounds structurally related to 2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone were tested for their ability to reduce food intake and promote sleep in animal models. The results indicated a significant reduction in hyperphagia (excessive eating) and improved sleep quality, suggesting therapeutic potential for obesity and insomnia .
Case Study 2: Neuroprotective Properties
Research on hydroxypyridinone-diamine hybrids revealed that similar compounds could effectively trap reactive species associated with oxidative stress in neuronal cells. This study highlights the potential of derivatives of this compound as neuroprotective agents, emphasizing the need for further investigation into their mechanisms of action and efficacy in neurodegenerative models .
Data Tables
Application Area | Description | Potential Benefits |
---|---|---|
Orexin Receptor Antagonism | Targeting orexin receptors to manage sleep and appetite disorders | Treatment for obesity, sleep disorders |
Neuroprotection | Trapping reactive oxygen and carbonyl species | Potential treatment for neurodegenerative diseases |
Antibacterial Activity | Similar compounds show efficacy against bacterial strains | Development of new antibacterial therapies |
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound interacts with a particular enzyme or receptor, it could inhibit or activate its function through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-(3-piperidin-1-yl)ethanone: Lacks the pyridazine moiety.
1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone: Lacks the benzyloxy group.
Uniqueness
The presence of both the benzyloxy group and the pyridazine moiety in 2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone makes it unique compared to similar compounds. This combination of functional groups could confer distinct biological activities and chemical reactivity.
Biological Activity
The compound 2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone represents a novel structure with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activities, including antimicrobial, antitumor, and immunomodulatory effects, supported by various research findings and case studies.
Chemical Structure and Properties
The compound can be described by its chemical structure, which includes a benzyloxy group, a piperidine moiety, and a pyridazine derivative. The structural formula can be represented as follows:
This structure indicates potential interactions with biological targets due to the presence of multiple functional groups that may facilitate binding to receptors or enzymes.
Antimicrobial Activity
Research has shown that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, a series of piperidine derivatives were evaluated for their antimicrobial activity using the serial dilution method. Some derivatives demonstrated promising antibacterial and antifungal activities against various strains, suggesting that the piperidine framework is conducive to developing new antimicrobial agents .
Antitumor Activity
Pyridazine derivatives have been highlighted for their antitumor properties. In particular, compounds with similar structures have been reported to inhibit cancer cell proliferation effectively. The mechanism often involves interference with cell cycle progression or induction of apoptosis in cancer cells. For example, studies on pyrazole derivatives indicated their effectiveness against BRAF(V600E) mutant cancers, showcasing the potential for similar compounds like this compound to exhibit antitumor activity .
Immunomodulatory Effects
Immunomodulation is another area where related compounds have shown activity. Certain benzyl-piperidine derivatives have been identified as potent antagonists of chemokine receptors, which play critical roles in immune response modulation. These findings suggest that this compound may also influence immune pathways through similar mechanisms .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to similar compounds:
Compound | Structure | MIC (μg/mL) | Activity |
---|---|---|---|
1a | BnO Ph | 1 | Antimicrobial |
2a | BnS Ph | 0.5 | Antimicrobial |
3a | BnNMe Ph | 1 | Antimicrobial |
These data indicate that modifications in the benzyl and piperidine substituents significantly affect the antimicrobial potency of the compounds .
Case Study 1: Antimicrobial Evaluation
In a study focusing on piperidinyl compounds, several analogs were synthesized and tested against Mycobacterium tuberculosis (Mtb). The results indicated that specific substitutions led to enhanced activity, with some compounds achieving MIC values as low as 0.5 μg/mL against Mtb . This highlights the potential for further exploration of this compound in developing new antimycobacterial agents.
Case Study 2: Cancer Cell Line Testing
Another investigation assessed the cytotoxic effects of various pyridazine derivatives on cancer cell lines such as MCF-7 and MDA-MB-231. The study found that certain structural modifications led to significant increases in cytotoxicity, suggesting a promising avenue for further development of related compounds .
Q & A
Q. Basic: What are the standard synthetic strategies and characterization methods for synthesizing 2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone?
Answer:
Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example:
- Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) are often used to facilitate piperidine-ether bond formation .
- Key steps : Benzyloxy-protected intermediates are coupled with substituted piperidine derivatives under reflux conditions.
- Characterization :
- NMR spectroscopy (1H and 13C) confirms structural integrity, with attention to benzyloxy proton signals (δ ~4.5–5.0 ppm) and piperidine ring protons (δ ~1.5–3.5 ppm) .
- HPLC (e.g., 254 nm detection) assesses purity (>95% peak area) .
- Elemental analysis validates stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. Basic: Which analytical techniques are critical for verifying the purity and stability of this compound in research settings?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection (254 nm) to monitor degradation products or impurities .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular ion peaks and fragmentation patterns .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, particularly for storage condition optimization .
Q. Advanced: How can researchers optimize reaction yields for low-yield intermediates in the synthesis pathway?
Answer:
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility .
- Catalyst screening : Evaluate bases like K2CO3 or DBU for deprotonation efficiency in etherification steps .
- Temperature control : Lower temperatures (0–5°C) may suppress side reactions during sensitive steps (e.g., benzyloxy group introduction) .
Q. Advanced: How should discrepancies between theoretical and experimental elemental analysis data be addressed?
Answer:
- Re-synthesis and purification : Repeat reactions to rule out incomplete purification. For example, discrepancies in nitrogen content (e.g., 12.38% theoretical vs. 12.60% experimental) may indicate residual solvents .
- Hydration analysis : Use Karl Fischer titration to quantify water content, which can skew hydrogen percentages .
- Alternative methods : Cross-validate with combustion analysis or X-ray crystallography for absolute structure confirmation .
Q. Advanced: What methodological approaches resolve conflicting NMR data for structurally similar derivatives?
Answer:
- Deuterated solvent selection : Use DMSO-d6 or CDCl3 to avoid signal overlap in aromatic/heterocyclic regions .
- 2D NMR techniques : Employ HSQC or HMBC to assign ambiguous proton-carbon correlations, particularly for piperidinyl and pyridazinyl groups .
- Dynamic NMR : Monitor temperature-dependent shifts to identify rotamers or conformational flexibility in the benzyloxy moiety .
Q. Advanced: How can researchers design biological activity studies for this compound, given its structural complexity?
Answer:
- In vitro assays : Prioritize enzyme inhibition studies (e.g., kinase or protease assays) due to the compound’s heterocyclic motifs .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified benzyloxy or piperidine groups to identify critical pharmacophores .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins, leveraging the pyridazinyl oxygen’s hydrogen-bonding potential .
Q. Advanced: What strategies mitigate safety risks during large-scale synthesis or handling?
Answer:
- Hazard assessment : Review Safety Data Sheets (SDS) for structurally similar piperidine derivatives to identify flammability or toxicity risks .
- Engineering controls : Use inert-atmosphere gloveboxes for moisture-sensitive steps (e.g., benzyloxy deprotection) .
- Waste management : Neutralize acidic/basic byproducts before disposal to comply with EPA guidelines .
Properties
IUPAC Name |
1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-phenylmethoxyethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-15-9-10-18(21-20-15)25-17-8-5-11-22(12-17)19(23)14-24-13-16-6-3-2-4-7-16/h2-4,6-7,9-10,17H,5,8,11-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZOKSSUNQLUOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)COCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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